![molecular formula C18H17F B14330599 Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- CAS No. 109970-63-0](/img/structure/B14330599.png)
Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- is an organic compound with the molecular formula C18H17F. It is characterized by a benzene ring substituted with a butyl group and a fluorophenyl ethynyl group. This compound is typically a colorless to pale yellow liquid and is soluble in organic solvents .
Méthodes De Préparation
The synthesis of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- generally involves organic synthesis reactions such as etherification, reduction, and substitution reactions . One common method includes the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethynyl group to an ethylene or ethane group.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents like potassium permanganate (KMnO4) for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving cell signaling pathways and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.
Mécanisme D'action
The mechanism of action of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the fluorophenyl group can enhance binding affinity through halogen bonding . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar compounds to Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- include:
Benzene, 1-butyl-4-ethyl: This compound lacks the ethynyl and fluorophenyl groups, resulting in different chemical properties and reactivity.
Benzene, 1-[(4-fluorophenyl)ethynyl]-4-propyl: This compound has a propyl group instead of a butyl group, which can affect its solubility and reactivity.
The uniqueness of Benzene, 1-butyl-4-[(4-fluorophenyl)ethynyl]- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
109970-63-0 |
|---|---|
Formule moléculaire |
C18H17F |
Poids moléculaire |
252.3 g/mol |
Nom IUPAC |
1-butyl-4-[2-(4-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C18H17F/c1-2-3-4-15-5-7-16(8-6-15)9-10-17-11-13-18(19)14-12-17/h5-8,11-14H,2-4H2,1H3 |
Clé InChI |
FKEAQCNTPIQHMW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


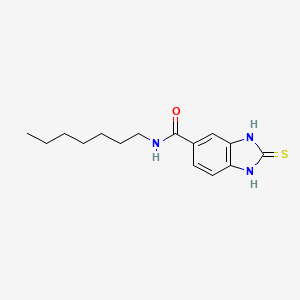
![N~1~-[2,3-Bis(2-phenylpropan-2-yl)phenyl]benzene-1,4-diamine](/img/structure/B14330536.png)
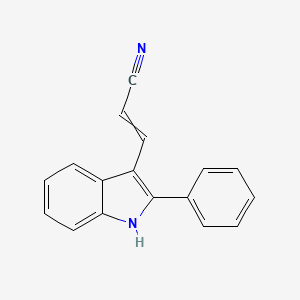


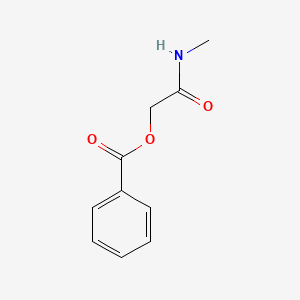
![1,2-Benzenediamine, N-[(pentafluorophenyl)methylene]-](/img/structure/B14330577.png)
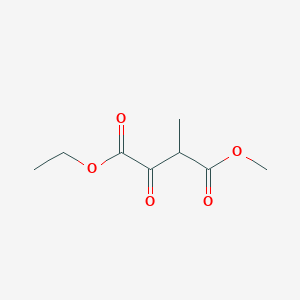
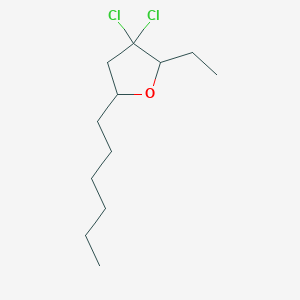
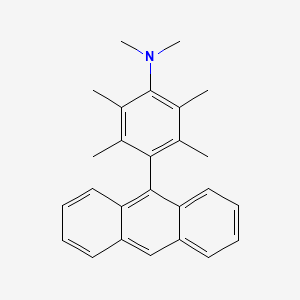
![2-([1,1'-Biphenyl]-4-yl)-5-[([1,1'-biphenyl]-4-yl)methyl]-1,3,4-oxadiazole](/img/structure/B14330585.png)
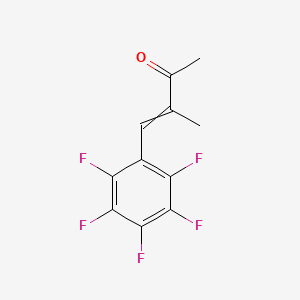

![1-Chloro-3-{[(4-methylphenyl)methyl]amino}propan-2-ol](/img/structure/B14330596.png)
